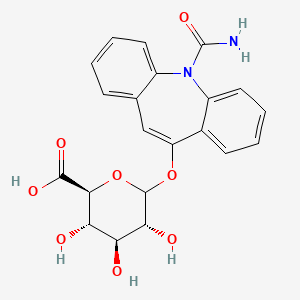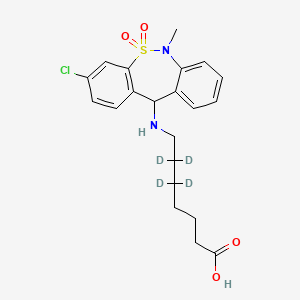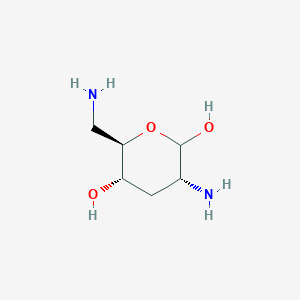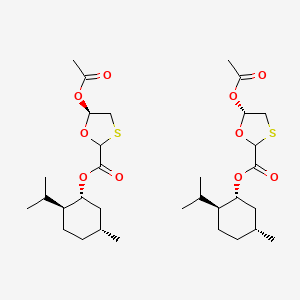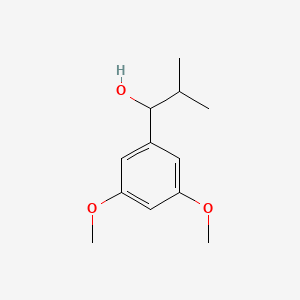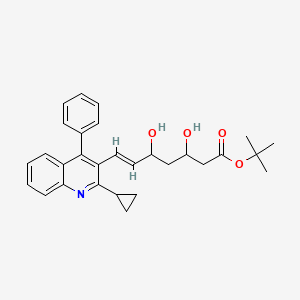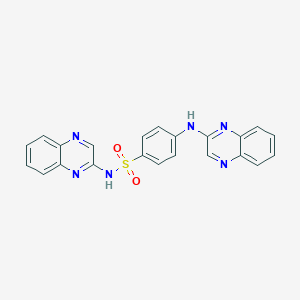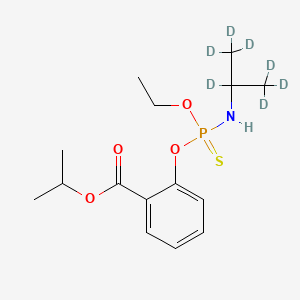
Isofenphos-D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isofenphos-D7 is a stable isotope-labeled compound, specifically a deuterated form of Isofenphos. It is used primarily in scientific research to study the behavior and fate of Isofenphos in various environments. Isofenphos itself is an organophosphorus pesticide used to control pests on crops.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isofenphos-D7 involves the incorporation of deuterium atoms into the Isofenphos molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to meet regulatory standards and ensure the safety of the workers and the environment.
化学反应分析
Types of Reactions
Isofenphos-D7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce oxo-isofenphos-D7, while reduction may produce hydroxy-isofenphos-D7.
科学研究应用
Isofenphos-D7 is used in a variety of scientific research applications, including:
Chemistry: It is used to study the chemical behavior and fate of Isofenphos in different environments. This includes understanding its degradation pathways and the formation of by-products.
Biology: It is used to study the biological effects of Isofenphos on various organisms. This includes understanding its toxicity and the mechanisms by which it affects biological systems.
Medicine: It is used in pharmacokinetic studies to understand how Isofenphos is absorbed, distributed, metabolized, and excreted in the body.
Industry: It is used in the development of new pesticides and in the monitoring of pesticide residues in food and the environment.
作用机制
The mechanism of action of Isofenphos-D7 involves its interaction with acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This compound inhibits this enzyme, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This results in the paralysis and death of the target pests.
相似化合物的比较
Similar Compounds
Isofenphos-D7 is similar to other organophosphorus pesticides, including:
- Fenamiphos
- Coumaphos
- Parathion methyl
- Chlorpyrifos
- Dimethoate
- Profenfos
Uniqueness
What sets this compound apart from these similar compounds is its deuterated nature, which makes it particularly useful in scientific research. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound in various environments, providing valuable insights into its behavior and effects.
属性
分子式 |
C15H24NO4PS |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
propan-2-yl 2-[ethoxy-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)phosphinothioyl]oxybenzoate |
InChI |
InChI=1S/C15H24NO4PS/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5/h7-12H,6H2,1-5H3,(H,16,22)/i2D3,3D3,11D |
InChI 键 |
HOQADATXFBOEGG-KDUSNLSVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NP(=S)(OCC)OC1=CC=CC=C1C(=O)OC(C)C |
规范 SMILES |
CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
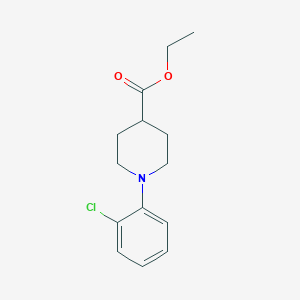
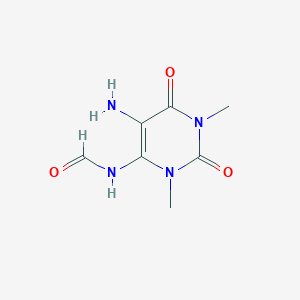
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)
